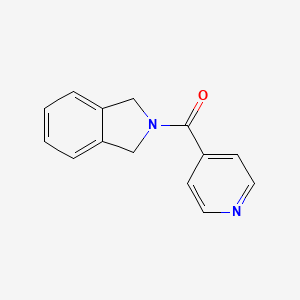

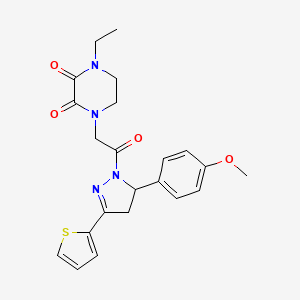

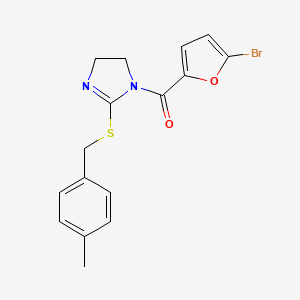

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Oxadiazole is an aromatic heterocycle with a –N=C=O- linkage . It contains one oxygen and two nitrogen atoms . This scaffold is present in many marketed drugs, such as Raltegravir, Tiodazosin, Nesapidil, and Zibotentan .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the condensation of carboxylic acids with hydrazine to form the heterocyclic 1,3,4-oxadiazole nucleus .Molecular Structure Analysis

The molecular formula of 1,3,4-oxadiazole is C10H11N3O . It has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse and depend on the specific substituents attached to the oxadiazole ring .Physical And Chemical Properties Analysis

1,3,4-Oxadiazole has a density of 1.2±0.1 g/cm3, a boiling point of 353.1±52.0 °C at 760 mmHg, and a flash point of 167.4±30.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications

- Mechanisms of action include inhibiting growth factors, enzymes (such as thymidylate synthase, HDAC, and topoisomerase II), and proteins contributing to cancer cell proliferation .

- Notably, hybridization of 1,3,4-oxadiazole with other anticancer pharmacophores results in different mechanisms of action, targeting specific biological pathways .

- Researchers have employed molecular docking techniques to understand how 1,3,4-oxadiazole derivatives interact with cancer-related targets. These studies reveal binding interactions and guide drug design .

- SAR studies explore the relationship between structural modifications and biological activity. Researchers analyze how specific substitutions affect cytotoxicity and selectivity against cancer cells .

- Telomerase plays a crucial role in cancer cell immortality. Some 1,3,4-oxadiazole derivatives inhibit telomerase, potentially disrupting cancer cell growth .

- Histone deacetylases (HDACs) regulate gene expression. Certain 1,3,4-oxadiazole compounds act as HDAC inhibitors, affecting epigenetic processes in cancer cells .

- Thymidylate synthase and thymidine phosphorylase are enzymes involved in DNA synthesis and repair. 1,3,4-oxadiazole derivatives have been investigated for their inhibitory effects on these enzymes .

Anticancer Potential

Molecular Docking Studies

Structure-Activity Relationship (SAR) Investigations

Inhibition of Telomerase Activity

HDAC Inhibition

Thymidylate Synthase and Thymidine Phosphorylase Inhibition

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-15(17-13-9-5-2-6-10-13)18-16-20-19-14(22-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZSILZJBBUNMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2541092.png)

![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2541099.png)

![Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate](/img/structure/B2541101.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2541103.png)